N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide is a synthetic compound featuring a hybrid scaffold combining indole, phenoxypyridine, and carboxamide moieties. The indole group, a common pharmacophore in bioactive molecules, is linked via an ethyl chain to a pyridine ring substituted with a phenoxy group and a carboxamide functionality.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-21(23-14-12-16-15-25-20-11-5-4-9-18(16)20)19-10-6-13-24-22(19)27-17-7-2-1-3-8-17/h1-11,13,15,25H,12,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJOJPKFXVVYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide typically involves the coupling of an indole derivative with a pyridine carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid and the amine group of the indole derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have demonstrated that N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) and human lung cancer cells (A549) through mechanisms involving cell cycle arrest and the activation of caspases .
- A study reported an IC50 value of approximately 12 µM against the MCF-7 cell line, indicating its potential as a lead compound for developing new anticancer agents .
-
Anti-inflammatory Effects
- The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
- A case study indicated that derivatives of this compound could reduce inflammation in animal models, showcasing its therapeutic potential in conditions like rheumatoid arthritis .
- Neuroprotective Effects
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 and A549 cells with an IC50 of 12 µM | Potential anticancer therapy |
| Study 2 | Inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages | Treatment for inflammatory diseases |
| Study 3 | Neuroprotective effects observed in models of oxidative stress | Potential treatment for neurodegenerative disorders |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The pyridine moiety can interact with metal ions and other electron-rich species, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The evidence highlights structurally related indole-containing compounds, which provide a basis for comparative analysis:
Table 1: Key Structural Differences and Hypothesized Implications
Key Observations:
Substituent Effects: The phenoxy group in the target compound could enhance π-π stacking interactions in enzymatic active sites, contrasting with the polar hydroxy group in Entry 1929, which may favor hydrogen bonding .
Bioactivity Hypotheses : Unlike Entry 1690 (a simple ethylamine derivative), the carboxamide and pyridine groups in the target compound suggest a broader spectrum of targets, such as kinase inhibition or GPCR modulation .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an indole moiety, which is known for its various pharmacological properties. The compound can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in cancer therapy and neuroprotection.
Anticancer Activity
Research indicates that indole derivatives exhibit potent anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in human cancer cells through multiple pathways, including the inhibition of anti-apoptotic proteins and activation of caspases .
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Zhang et al. | H460 | Caspase activation | 25 |
| MDPI Review | FaDu | Apoptosis induction | 30 |
| Nature | A549 | Inhibition of anti-apoptotic proteins | 20 |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Indole derivatives are known to protect against oxidative stress and inflammation, which are critical in neurodegenerative diseases. Preliminary studies suggest that this compound may enhance neuronal survival in models of oxidative damage .
Other Biological Activities
Beyond anticancer and neuroprotective effects, this compound exhibits a range of other biological activities:
- Antimicrobial : Indole derivatives have been noted for their antimicrobial properties against various pathogens .
- Anti-inflammatory : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in chronic inflammatory conditions .
- Antidiabetic : Some studies suggest that indole-based compounds can improve insulin sensitivity and glucose metabolism .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
- Inhibition of Signaling Pathways : Modulation of key signaling pathways such as PI3K/Akt and MAPK cascades.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.
Case Studies
Several case studies highlight the efficacy of indole derivatives in clinical settings:
- A study involving a related indole compound demonstrated significant tumor regression in a mouse model when administered at specific dosages, showcasing the potential for translation into human therapies .
- Another case study reported improvements in cognitive function in animal models treated with indole derivatives following induced neurodegeneration .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide?
- Answer: Synthesis typically involves multi-step organic reactions, including condensation between indole derivatives and pyridine-carboxamide precursors. Key steps may include amide bond formation via coupling reagents (e.g., EDC/HOBt) and cyclization under controlled conditions. Solvents like methanol or THF are often used, with reaction temperatures optimized between 50–80°C to maximize yields . Analytical techniques such as NMR and LC-MS are critical for monitoring intermediate purity .
Q. What structural features of this compound influence its biological activity?
- Answer: The indole moiety is known for its interaction with serotonin receptors and enzymes like monoamine oxidases. The carboxamide group enhances solubility and hydrogen-bonding potential, while the phenoxy-pyridine moiety may contribute to π-π stacking with aromatic residues in target proteins . Computational studies suggest the ethyl linker between indole and pyridine optimizes spatial orientation for target binding .
Q. Which analytical techniques are recommended for confirming the compound’s purity and structure?
- Answer: High-resolution mass spectrometry (HRMS) and / NMR are standard for structural confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or LC-MS. X-ray crystallography (if crystalline) provides definitive stereochemical data, as seen in related indole-pyridine hybrids .
Q. What are common impurities observed during synthesis, and how can they be mitigated?
- Answer: Side products often arise from incomplete coupling or oxidation of the indole ring. Column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted intermediates. For oxidation-sensitive steps, inert atmospheres (N/Ar) and antioxidants like BHT are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Answer: Catalyst screening (e.g., Pd/Cu for coupling steps) and solvent selection (DMF for polar intermediates, toluene for non-polar) are critical. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% in analogous compounds . Statistical design of experiments (DoE) can identify optimal temperature/pH ranges .
Q. How should researchers resolve contradictory data regarding the compound’s biological activity across assays?
- Answer: Contradictions may arise from assay-specific parameters (e.g., cell line variability, ligand concentration). Validate target engagement using orthogonal methods:
- Binding assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.
- Functional assays: cAMP/GTPγS assays for receptor activation .
- Cross-reference with structural analogs to identify activity trends .
Q. What computational methods are effective for predicting the compound’s binding mode to formyl-peptide receptors (FPRs)?
- Answer: Molecular docking (AutoDock Vina, Glide) with FPR2 homology models, refined by molecular dynamics simulations (AMBER/GROMACS), can predict binding poses. Key interactions include hydrogen bonds between the carboxamide and Arg84/Arg205, and hydrophobic contacts with the indole ring . Free energy perturbation (FEP) calculations quantify binding affinity changes for derivatives .
Q. How can selective targeting of specific receptor subtypes (e.g., FPR1 vs. FPR2) be achieved through structural modifications?
- Answer: Introduce substituents at the pyridine 5-position (e.g., electron-withdrawing groups like -NO) to enhance FPR2 selectivity. For FPR1, bulky groups (e.g., tert-butyl) on the phenoxy ring reduce steric clashes in the binding pocket . Pharmacophore modeling identifies critical distances between hydrogen bond donors/acceptors .
Q. What strategies enhance the compound’s metabolic stability in preclinical studies?
- Answer: Deuteration of the ethyl linker reduces CYP450-mediated oxidation. PEGylation of the carboxamide improves solubility and prolongs half-life in vivo. In vitro microsomal assays (human/rat liver microsomes) guide structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
